molecular formula C8H9NO B1628934 3,4-Dihydro-2H-benzo[e][1,3]oxazine CAS No. 66955-51-9

3,4-Dihydro-2H-benzo[e][1,3]oxazine

Cat. No. B1628934
CAS No.: 66955-51-9
M. Wt: 135.16 g/mol
InChI Key: WTAVYBAEMMFITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409893B2

Procedure details

A mixture of 8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (Intermediate 1) (2.0 g, 6.13 mmol), 2-(trifluoromethyl)pyridine-5-boronic acid [purchased from Frontier Scientific] (1.17 g, 6.13 mmol) and potassium carbonate (1.27 g, 9.20 mmol) in dimethoxyethane (15 mL) and water (5 mL) was purged with nitrogen for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (354.2 mg, 0.31 mmol) was then added and the mixture heated at 80° C. in a sealed vial for 24 hours. The cooled reaction mixture was then partitioned between ethyl acetate (80 mL) and 1M aqueous sodium hydroxide (80 mL). The organic phase was separated, washed with water (80 mL) and saturated brine (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give an orange syrup. The product was purified using flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes to give the intermediate 3,4-dihydro-2H-benzo[e][1,3]oxazine (1.875 g, 78% yield) as a yellow syrup. The 3,4-dihydro-2H-benzo[e][1,3]oxazine (1.875 g, 4.78 mmol) was dissolved in ethanol (135 mL), 1.0 M aqueous hydrochloric acid (45 mL) added and the reaction mixture stirred at room temperature for 4 days. The reaction mixture was then concentrated under reduced pressure and the residue partitioned between ethyl acetate (100 mL) and 10% w/v aqueous sodium carbonate solution (100 mL). The organic phase was separated, washed with water (100 mL) and saturated brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a yellow syrup. The product was purified using flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes to give the product as a yellow syrup that partially crystallized (1.435 g). The product was dissolved in absolute ethanol (50 mL), 1.0 M aqueous hydrochloric acid (15.1 mL, 15.1 mmol) added, the mixture stood for 20 minutes then concentrated under reduced pressure and the product azeotroped with absolute ethanol (3×60 mL) to give a cream solid. Diethyl ether (50 mL) and absolute ethanol (10 mL) were added and the resulting suspension stirred vigorously overnight then filtered to afford 4-(tert-butyl)-2-((tert-butylamino)methyl)-6-(6-(trifluoromethyl)pyridin-3-yl)phenol hydrochloride (1.083 g, 54% yield) as a white solid.
Name
8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
354.2 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[O:10][CH2:9][N:8](C(C)(C)C)[CH2:7][C:6]=2[CH:5]=[C:4](C(C)(C)C)[CH:3]=1.FC(F)(F)C1C=CC(B(O)O)=CN=1.C(=O)([O-])[O-].[K+].[K+]>C(COC)OC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:10]1[C:11]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[CH2:7][NH:8][CH2:9]1 |f:2.3.4,^1:49,51,70,89|

Inputs

Step One
Name
8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=CC=2CN(COC21)C(C)(C)C)C(C)(C)C
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=2CN(COC21)C(C)(C)C)C(C)(C)C
Name
Quantity
1.17 g
Type
reactant
Smiles
FC(C1=NC=C(C=C1)B(O)O)(F)F
Name
Quantity
1.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
354.2 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was then partitioned between ethyl acetate (80 mL) and 1M aqueous sodium hydroxide (80 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (80 mL) and saturated brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange syrup
CUSTOM
Type
CUSTOM
Details
The product was purified

Outcomes

Product
Name
Type
product
Smiles
O1CNCC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.875 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 226.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.